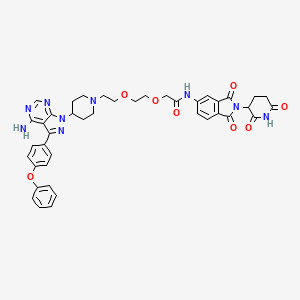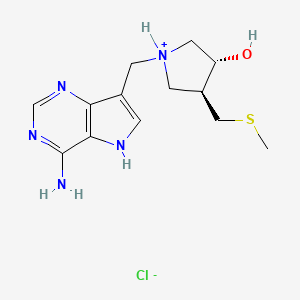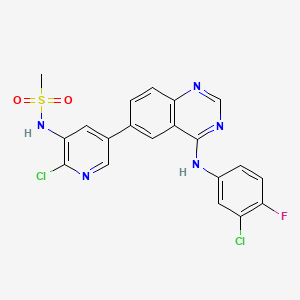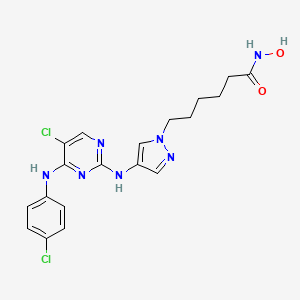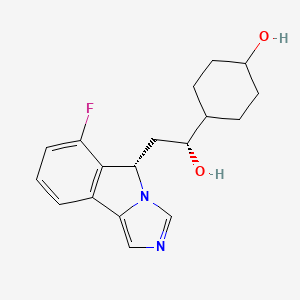
Navoximod
Descripción general
Descripción
IDO1 es una enzima que cataliza la oxidación de L-triptófano a quinurenina, una vía que juega un papel fundamental en la supresión inmunitaria y la evasión inmunitaria del tumor . Navoximod ha sido ampliamente estudiado por su potencial en la inmunoterapia contra el cáncer, con el objetivo de restaurar la función de las células T y mejorar la inmunidad antitumoral .
Aplicaciones Científicas De Investigación
Navoximod tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: this compound se utiliza como compuesto modelo para estudiar la síntesis y las reacciones de los inhibidores de IDO1.
Biología: En la investigación biológica, this compound se utiliza para investigar el papel de IDO1 en la regulación inmunitaria y la biología tumoral.
Medicina: this compound se está explorando como un agente terapéutico potencial en la inmunoterapia contra el cáncer. .
Industria: En la industria farmacéutica, this compound se está desarrollando como un candidato a fármaco para el tratamiento del cáncer.
Mecanismo De Acción
Navoximod ejerce sus efectos inhibiendo la actividad de IDO1, una enzima involucrada en el catabolismo de L-triptófano a quinurenina . Al bloquear esta vía, this compound reduce la acumulación de metabolitos de quinurenina, que se sabe que suprimen la función de las células T y promueven la evasión inmunitaria del tumor . La inhibición de IDO1 por this compound conduce a la restauración de la actividad de las células T y mejora la capacidad del sistema inmunológico para detectar y eliminar las células tumorales .
Análisis Bioquímico
Biochemical Properties
Navoximod interacts with the IDO1 enzyme, which plays a pivotal role in the kynurenine pathway of tryptophan metabolism . The interaction between this compound and IDO1 results in the inhibition of IDO1’s enzymatic activity, thereby reducing the production of kynurenine, a metabolite known to suppress T-cell function .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. By inhibiting IDO1, this compound increases tryptophan levels, restores the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, and causes a reduction in tumor-associated regulatory T-cells (Tregs) . This modulation of the immune response can potentially enhance the body’s ability to fight against cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the IDO1 enzyme. It inhibits IDO1, leading to a decrease in kynurenine levels in tumor cells . This inhibition of IDO1 can empower the efficacy of cytotoxic chemotherapy, radiotherapy, and immune checkpoint therapy without increasing their side effects .
Temporal Effects in Laboratory Settings
In a Phase I study, this compound demonstrated a linear pharmacokinetic profile, and plasma kynurenine generally decreased with increasing doses of this compound . The most common treatment-related adverse events were fatigue, rash, and chromaturia .
Dosage Effects in Animal Models
In mice models, the maximum concentration of this compound increased by a factor of 2–4 in the range of 143–1147 μM/kg, and observed daily exposure of this compound also increased 2 and threefold at 287 and 143 μM/kg, respectively .
Metabolic Pathways
This compound is involved in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound reduces the conversion of tryptophan to kynurenine . Glucuronidation is the principal metabolic pathway of this compound .
Transport and Distribution
This compound is orally bioavailable with a favorable pharmacokinetic profile . After oral administration, this compound reduced plasma and tissue kynurenine concentrations by approximately 50% .
Subcellular Localization
This compound, as a small molecule, can freely diffuse across the cell membrane and exert its effects within the cell. It primarily interacts with the IDO1 enzyme, which is a cytosolic enzyme . Therefore, the subcellular localization of this compound is likely to be within the cytosol where it can interact with IDO1.
Métodos De Preparación
Navoximod se sintetiza a través de una serie de reacciones químicas que implican la formación de intermedios clave. Uno de los pasos críticos en su síntesis es la transformación diastereoisomérica inducida por cristalización (CIDT) de un precursor . Este proceso implica el uso de ácido L-dibenzoiltartárico para crear sales diastereoisoméricas, facilitando la cristalización preferencial del enantiómero deseado . La ruta sintética también incluye racemización en fase de solución y formación de sales diastereoisoméricas para aislar el enantiómero (S)-1 deseado .
Los métodos de producción industrial para this compound implican optimizar las condiciones de reacción para lograr altos rendimientos y pureza. El proceso generalmente incluye pasos como enfriar la mezcla de reacción, agregar reactivos como N,N-diisopropilamina y n-butil-litio, y controlar la temperatura y los equivalentes de agentes de resolución quiral .
Análisis De Reacciones Químicas
Navoximod experimenta varias reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
Navoximod es parte de una clase de inhibidores de IDO1 que incluye otros compuestos como indoximod y epacadostat . En comparación con estos compuestos, this compound exhibe cinética de inhibición no competitiva y tiene un perfil farmacocinético único . Si bien indoximod y epacadostat muestran una mayor especificidad para IDO1, el perfil de actividad más amplio de this compound puede ofrecer ventajas en ciertos contextos terapéuticos .
Compuestos similares incluyen:
Indoximod: Otro inhibidor de IDO1 con cinética de inhibición distinta.
Epacadostat: Un inhibidor de IDO1 altamente específico con cinética de inhibición competitiva.
Degradadors de IDO1 basados en PROTAC: Compuestos emergentes que se dirigen a IDO1 para su degradación.
Las propiedades únicas de this compound y su amplio perfil de actividad lo convierten en un candidato prometedor para su posterior desarrollo en inmunoterapia contra el cáncer.
Propiedades
IUPAC Name |
4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACXVRLDHEXKY-LHPNLFKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402837-78-8 | |
| Record name | Navoximod [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402837788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Navoximod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NAVOXIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/926SHL95NC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


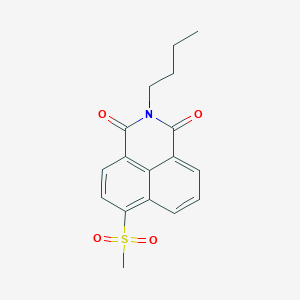

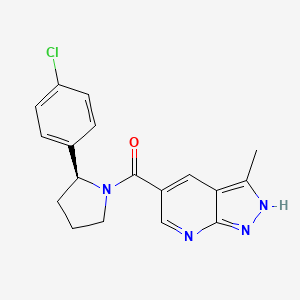
![N-[(2S)-1-[[(2R,3S)-3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B609352.png)
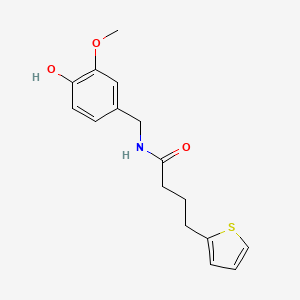
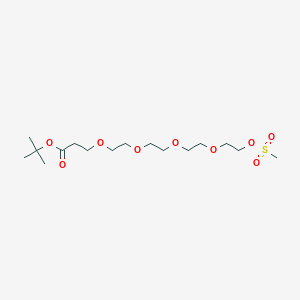
![5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile](/img/structure/B609357.png)
